molecular formula C26H28N2O7 B11139414 N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-L-phenylalanine

N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B11139414
M. Wt: 480.5 g/mol
InChI Key: VCTROFHGLUIWFW-NRFANRHFSA-N
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Description

2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the spirocyclic core, followed by functional group modifications to introduce the acetyl, oxo, and phenylpropanoic acid moieties. Common reagents used in these reactions include acetic anhydride, benzopyran derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the targets being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID apart from similar compounds is its specific combination of functional groups and the unique spirocyclic structure. This combination allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H28N2O7/c1-17(29)28-11-9-26(10-12-28)15-22(30)20-8-7-19(14-23(20)35-26)34-16-24(31)27-21(25(32)33)13-18-5-3-2-4-6-18/h2-8,14,21H,9-13,15-16H2,1H3,(H,27,31)(H,32,33)/t21-/m0/s1

InChI Key

VCTROFHGLUIWFW-NRFANRHFSA-N

Isomeric SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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